2,6-Dichloro-3-methylaniline

Process Chemistry Synthetic Optimization Pharmaceutical Intermediates

2,6-Dichloro-3-methylaniline is the essential aniline intermediate for Meclofenamic Acid (NSAID) API synthesis. The 2,6-dichloro-3-methyl substitution pattern is structurally mandatory for condensation with 2-bromobenzoic acid—no alternative isomer yields the correct anthranilic acid derivative without risking synthetic failure or altered pharmacology. Also utilized in agrochemical R&D and as a DNA gyrase/topoisomerase IV inhibitor. Published optimized routes achieve >60% molar yield and >99.5% purity. Source this specific regioisomer to ensure regulatory compliance and product integrity.

Molecular Formula C7H7Cl2N
Molecular Weight 176.04 g/mol
CAS No. 64063-37-2
Cat. No. B030944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-3-methylaniline
CAS64063-37-2
Synonyms2,6-Dichloro-3-methyl-benzenamine; 
Molecular FormulaC7H7Cl2N
Molecular Weight176.04 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)Cl)N)Cl
InChIInChI=1S/C7H7Cl2N/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,10H2,1H3
InChIKeyAYVZXDFCFQSWJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichloro-3-methylaniline (CAS 64063-37-2): Key Intermediate for Meclofenamic Acid and Agrochemical Synthesis


2,6-Dichloro-3-methylaniline (CAS 64063-37-2) is an aromatic amine of the dichloroaniline class, characterized by chlorine substituents at the 2- and 6-positions and a methyl group at the 3-position on the benzene ring . The compound is a solid at room temperature with a melting point of 37–40°C and is a key intermediate in the pharmaceutical synthesis of Meclofenamic Acid, a non-steroidal anti-inflammatory drug (NSAID) [1]. It also serves as a building block in agrochemical research, particularly for herbicides and pesticides, where its specific substitution pattern influences molecular recognition and reactivity [2].

Why 2,6-Dichloro-3-methylaniline (CAS 64063-37-2) Cannot Be Substituted by Generic Dichloroanilines in Key Applications


While many dichloroaniline isomers exist, the specific 2,6-dichloro substitution pattern with a 3-methyl group on 2,6-Dichloro-3-methylaniline confers distinct steric hindrance and electronic properties that cannot be replicated by common alternatives such as 2,4-dichloro-3-methylaniline or 3,4-dichloroaniline [1]. This precise substitution is structurally required for the synthesis of Meclofenamic Acid, where the aniline moiety undergoes condensation with o-bromobenzoic acid to form the anthranilic acid derivative [2]. The use of non-specific dichloroaniline isomers would result in regioisomeric products with altered pharmacological activity or complete synthetic failure, rendering generic substitution unfeasible for this target-specific pharmaceutical application [3]. Furthermore, its role as a key intermediate in Dow Elanco experimental agrochemical products underscores the specificity required for downstream efficacy [4].

Quantitative Evidence for Selecting 2,6-Dichloro-3-methylaniline (CAS 64063-37-2) Over Alternatives: Synthesis, Purity, and Cost-Efficiency


Synthetic Yield Comparison: Optimized Process Delivers 3-Fold Higher Molar Yield than Classical Literature Methods

An optimized synthetic process for 2,6-Dichloro-3-methylaniline achieves a total molar yield of 60.8% from m-toluidine, compared to the 20% yield reported for classical literature methods [1]. This 3-fold improvement was accomplished through a novel route involving N-acetylation, sulfonamide blocking group installation at the para-position, deacetylation with hydrochloric acid instead of sodium hydroxide, and chlorination using sodium chlorate/concentrated HCl rather than hydrogen peroxide/HCl or chlorine gas. Critically, this optimized process eliminates intermediate product isolation steps, streamlining the workflow and reducing processing time [1].

Process Chemistry Synthetic Optimization Pharmaceutical Intermediates

Product Purity Benchmark: Optimized Synthesis Achieves >99.5% Purity, Exceeding Typical Commercial Specifications

The optimized synthetic process for 2,6-Dichloro-3-methylaniline yields product with purity exceeding 99.5% [1]. While many commercial suppliers list standard purities of 95–98% for this compound [2], the optimized route provides a higher-purity product suitable for demanding pharmaceutical applications without additional recrystallization or purification steps. This purity advantage stems from the process modifications that eliminate intermediate isolation, reducing the accumulation of impurities carried through the synthetic sequence [1].

Quality Control Pharmaceutical Purity Process Validation

Radiolabeled Synthesis Yield: Improved Process Delivers 'Much Higher' Yields for 14C-Labeled Material in Agrochemical Development

Two new processes were developed for the synthesis of 2,6-dichloro-3-methylaniline-Ph-UL-14C, a key intermediate in a Dow Elanco experimental agrochemical product [1]. Both processes afford the radiolabeled product in much higher yields than those previously reported in the literature [1]. This improvement is particularly significant for radiolabeled compounds, where starting 14C-labeled materials are expensive and limited in supply, making yield optimization critical for cost-effective metabolism, residue, and environmental fate studies required for regulatory submissions.

Radioisotope Labeling Agrochemical Metabolism Synthetic Efficiency

Structural Specificity in Meclofenamic Acid Synthesis: Regiochemistry Determines API Identity

2,6-Dichloro-3-methylaniline serves as the specific aniline reagent in the synthesis of Meclofenamic Acid (N-(2,6-dichloro-m-tolyl)anthranilic acid), where it undergoes copper(II) bromide-catalyzed condensation with the potassium salt of 2-bromobenzoic acid in N-ethylmorpholine and diglyme at 145–155°C [1]. Alternative dichloroaniline isomers (e.g., 2,4-dichloro-3-methylaniline, 2,3-dichloroaniline, or 3,4-dichloroaniline) would produce regioisomeric anthranilic acid derivatives with different pharmacological properties, precluding their use as direct substitutes for this FDA-approved NSAID API [2].

Pharmaceutical Synthesis Regioselectivity API Manufacturing

Electronic and Steric Differentiation: Low pKa and Distinct Substitution Pattern Influence Reactivity

2,6-Dichloro-3-methylaniline exhibits a predicted pKa of 0.83 ± 0.10 , which is substantially lower than unsubstituted aniline (pKa ≈ 4.6) due to the electron-withdrawing effect of the two ortho-chlorine substituents. This low basicity affects protonation state under physiological and reaction conditions, influencing both synthetic reactivity and potential biological interactions. The specific 2,6-dichloro-3-methyl substitution pattern creates a unique steric and electronic environment distinct from other dichloroaniline isomers such as 2,4-dichloroaniline or 3,4-dichloroaniline [1], contributing to its reported activity as an allosteric modulator and DNA gyrase inhibitor in biochemical assays .

Physical Chemistry Reactivity Prediction SAR Studies

Optimal Application Scenarios for 2,6-Dichloro-3-methylaniline (CAS 64063-37-2) in Pharmaceutical and Agrochemical Research


Pharmaceutical Manufacturing: Meclofenamic Acid API Synthesis

2,6-Dichloro-3-methylaniline is the essential aniline intermediate for the industrial production of Meclofenamic Acid, an NSAID used clinically for pain and inflammation [1]. The condensation reaction with 2-bromobenzoic acid under copper catalysis at 145–155°C yields the anthranilic acid derivative, where the precise 2,6-dichloro-3-methyl substitution pattern is structurally required for the final API [2]. No alternative isomer can be substituted without altering the drug's chemical identity and regulatory status [3]. Organizations synthesizing Meclofenamic Acid or developing related anthranilic acid derivatives must source this specific compound for regulatory compliance and product integrity.

Agrochemical R&D: Herbicide and Pesticide Intermediate Development

This compound serves as a key precursor in the synthesis of experimental herbicides and pesticides, including products under development by Dow Elanco [1]. The specific substitution pattern contributes to target binding affinity and selectivity in agrochemical applications [2]. Radiolabeled 2,6-Dichloro-3-methylaniline (Ph-UL-14C) has been specifically synthesized for metabolism, environmental fate, and residue studies required for regulatory approval of agrochemical candidates [1]. The availability of optimized synthetic routes achieving >99.5% purity [3] ensures consistent material quality for reproducible structure-activity relationship (SAR) studies and field trial formulations.

Biochemical Research: DNA Gyrase/Topoisomerase IV Inhibition and Allosteric Modulation Studies

In biochemical research settings, 2,6-Dichloro-3-methylaniline has demonstrated activity as an inhibitor of DNA gyrase and topoisomerase IV enzymes, leading to inhibited bacterial growth in certain assays [1]. The compound also exhibits allosteric modulator properties, binding to distinct sites on target proteins and altering their function [1]. These properties make the compound a valuable tool for studying bacterial enzyme mechanisms and protein allostery, particularly in the context of antimicrobial target validation. Its low predicted pKa (0.83 ± 0.10) [2] influences its protonation state under assay conditions, a factor that should be accounted for in experimental design and data interpretation.

Process Chemistry Development and Scale-Up Optimization

Organizations seeking to establish or improve manufacturing processes for 2,6-Dichloro-3-methylaniline can leverage published optimized synthetic routes that achieve 60.8% total molar yield (compared to 20% in classical methods) and >99.5% purity without intermediate isolation steps [1]. The optimized route employs hydrochloric acid for deacetylation rather than sodium hydroxide, and sodium chlorate/concentrated HCl for chlorination rather than hydrogen peroxide/HCl or chlorine gas [1]. These modifications improve safety, reduce reagent costs, and enhance overall process efficiency, providing a validated starting point for industrial process development and technology transfer.

Quote Request

Request a Quote for 2,6-Dichloro-3-methylaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.